molecular formula C17H27NO3S B2545709 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane CAS No. 898646-74-7

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane

Cat. No. B2545709
CAS RN: 898646-74-7
M. Wt: 325.47
InChI Key: ZSRBLBCXJMAZHW-UHFFFAOYSA-N
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Description

The compound 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane is a chemical entity that appears to be related to the class of sulfonyl-containing heterocycles. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonyl compounds and their synthesis, which can be extrapolated to understand the potential characteristics of the compound .

Synthesis Analysis

The synthesis of sulfonyl-containing heterocycles can be complex, involving multiple steps and the potential for rearrangement under catalytic conditions. For instance, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives have been shown to undergo a gold-catalyzed rearrangement to form 2,5-disubstituted pyrroles, indicating that gold catalysis could be a viable pathway for constructing similar sulfonyl-containing heterocycles . This suggests that the synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane might also involve catalytic processes that could facilitate the formation of the azepane ring.

Molecular Structure Analysis

The molecular structure of sulfonyl compounds is characterized by the presence of the sulfonyl group (S(=O)_2) attached to an aromatic or aliphatic moiety. In the context of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane, the sulfonyl group would be attached to an azepane ring, which is a seven-membered saturated heterocycle. The presence of substituents such as ethoxy and isopropyl groups on the phenyl ring can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interactions .

Chemical Reactions Analysis

Sulfonyl groups are known to participate in various chemical reactions, including nucleophilic substitutions and migrations. For example, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups has been observed in the synthesis of 1,4-diazepines, demonstrating the mobility of sulfonyl groups under certain conditions . This reactivity could be relevant to the chemical behavior of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane, particularly in reactions where the sulfonyl group is involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by the nature of the sulfonyl group and the overall molecular structure. While the papers provided do not specifically address the properties of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane, they do mention the synthesis of various sulfonyl derivatives, which can have different thermal stabilities and reactivities depending on their substituents and the nature of the sulfonyl esters formed . These insights can be used to infer that 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane may exhibit unique physical and chemical properties that warrant further investigation.

Scientific Research Applications

Azepanium Ionic Liquids

Azepane has been utilized as a starting material for synthesizing a new family of room temperature ionic liquids. These ionic liquids, generated from azepane through reactions with 1-bromoalkanes or 1-bromoalkoxyalkanes, lead to the formation of tertiary amines with good selectivity. Further quaternization reactions yield quaternary azepanium salts, which have shown promise due to their low viscosities, high conductivities, and wide electrochemical windows. These properties make azepanium ionic liquids suitable for applications as safe alternatives to electrolytes based on volatile organic compounds, with implications for energy storage and conversion technologies (Belhocine et al., 2011).

Synthesis of Organic Structural Units

Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes have been shown to undergo rhodium-catalyzed and substrate-controlled selective C-C bond activation. This process produces benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, highlighting a method for constructing common organic structural units which could have implications in the development of pharmaceuticals and materials science (Chen et al., 2016).

Synthesis of Polysubstituted Pyrroles

The reaction of 1-sulfonyl-1,2,3-triazoles with allenes in the presence of a nickel(0) catalyst to produce isopyrroles, which can be further converted into a wide range of polysubstituted pyrroles, has been documented. This synthesis pathway illustrates the versatility of sulfonyl-containing compounds in facilitating complex organic reactions, potentially useful in the synthesis of novel organic compounds with biological activity (Miura et al., 2013).

Electroluminescent Device Applications

Diphenylsulfone derivatives, when substituted by various donor moieties, have been synthesized and characterized for their potential in fuel-cell applications. The study of these compounds, including their glass-forming properties, ionization potentials, and charge mobilities, suggests their utility in hosting electroluminescent devices. This research underlines the importance of sulfone derivatives in developing materials for advanced electronic applications (Bezvikonnyi et al., 2020).

properties

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-4-21-16-10-9-15(14(2)3)13-17(16)22(19,20)18-11-7-5-6-8-12-18/h9-10,13-14H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRBLBCXJMAZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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